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Compound of Interest

Compound Name: PSB-10211

CAS No.: 66295-57-6

Cat. No.: B610302 Get Quote

The P2X2 receptor plays a pivotal role in sensory neurotransmission, particularly in the auditory

system (cochlear hair cells), autonomic regulation, and nociception. However, dissecting its

specific function has historically been impeded by a lack of selective pharmacological tools.

Traditional antagonists like PPADS and Suramin are non-selective, blocking P2X1, P2X3, and

P2X5 with equal or greater potency.

PSB-10211 (Compound 63) represents a significant medicinal chemistry breakthrough.[1]

Developed by the Müller group, this sulfoanthraquinone derivative offers nanomolar potency

and, crucially, a selectivity profile that discriminates against the structurally similar P2X4 and

P2X7 subtypes. This guide outlines the mechanistic basis of PSB-10211, its kinetic profile, and

the rigorous experimental protocols required to utilize it effectively in in vitro assays.

Chemical Biology & Mechanistic Profile
Structural Pharmacophore
PSB-10211 is a sodium 1-amino-4-[3-(4,6-dichloro[1,3,5]triazine-2-ylamino)phenylamino]-9,10-

dioxo-9,10-dihydroanthracene-2-sulfonate.[1][2]

Class: Anthraquinone-sulfonic acid derivative.[1][3][4][5]

Core Scaffold: Related to the dye Reactive Blue 2 (RB2), but structurally optimized to

eliminate the promiscuity often seen in dye-based ligands.
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Solubility: The sulfonate group confers water solubility, making it suitable for physiological

buffers, though its large aromatic system requires careful handling to prevent aggregation.

Mechanism of Action: Competitive Antagonism
Unlike negative allosteric modulators (NAMs) that bind to transmembrane domains, PSB-
10211 behaves primarily as a competitive antagonist at the ATP-binding site.

Kinetic Signature: In concentration-response assays, PSB-10211 causes a parallel rightward

shift of the ATP agonist curve without significantly depressing the maximal response (Emax),

provided the agonist concentration is sufficiently high.

Binding Site: Molecular modeling suggests the anthraquinone moiety stacks within the

extracellular vestibule, interfering with the closure of the "jaw" domain required for channel

gating upon ATP binding.

Quantitative Pharmacology (Rat P2X Receptors)
Parameter Value Context

IC50 (P2X2) 86 nM
High potency (Nanomolar

range)

Selectivity vs P2X4 > 100-fold
Critical for distinguishing

synaptic currents

Selectivity vs P2X7 > 100-fold
Critical for inflammation/cell

death assays

Selectivity vs P2X1/3 > 5-fold
Moderate; requires careful

titration

Selectivity vs P2Y High
Inactive at tested P2Y

subtypes (e.g., P2Y1, P2Y2)
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Analyst Note: While PSB-10211 is highly selective against P2X4/7, its margin against P2X1 and

P2X3 is narrower.[1][4] In tissues expressing heteromeric P2X2/3 receptors (e.g., nodose

ganglia), PSB-10211 is approximately 13-fold more potent at homomeric P2X2 than

heteromeric P2X2/3, making it a useful tool for distinguishing these populations.

Visualization: P2X2 Signaling & Inhibition
The following diagram illustrates the P2X2 activation cascade and the specific intervention

point of PSB-10211.
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Caption: PSB-10211 competitively blocks the ATP binding pocket, preventing the

conformational shift required for pore dilation and cation influx.

Experimental Protocol: Two-Electrode Voltage
Clamp (TEVC)
The following protocol is optimized for Xenopus laevis oocytes, the system used for the original

characterization of PSB-10211. This method is preferred for kinetic characterization due to the

robust expression of P2X receptors.

Reagents & Preparation
Stock Solution: Dissolve PSB-10211 (Sodium salt) in water to 10 mM.

Storage: Aliquot and store at -20°C. Protect from light (anthraquinones are

photosensitive).

Stability:[6] Stable for months at -20°C; discard working solutions after 24 hours.

Perfusion Buffer (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM

HEPES (pH 7.4).

Agonist: ATP (Adenosine 5'-triphosphate), prepared fresh.

Step-by-Step Workflow
Expression: Inject Xenopus oocytes with 5–10 ng of cRNA encoding the rat or human P2X2

subunit. Incubate for 2–3 days at 18°C.

Clamping: Impale the oocyte with two glass microelectrodes (0.5–1.0 MΩ resistance, filled

with 3M KCl).

Voltage Hold: Clamp membrane potential (Vh) at -60 mV or -70 mV.

Baseline Stabilization: Peruse with ND96 buffer for 2 minutes until the holding current is

stable.

Control Response (EC50 Determination):
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Apply ATP (10 µM) for 5–10 seconds.

Wash with ND96 for 5 minutes (P2X2 desensitizes slowly, but washout is critical).

Antagonist Pre-incubation (Critical Step):

Perfuse PSB-10211 (e.g., 100 nM - 1 µM) alone for 2 minutes.

Why? Large molecules like PSB-10211 require equilibration time to access the vestibule

and establish equilibrium before the fast application of ATP.

Co-application:

Apply ATP (10 µM) + PSB-10211 (maintained concentration).

Record peak current amplitude.

Analysis: Calculate % inhibition relative to the control ATP response.

Workflow Visualization
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Caption: Standard TEVC sequence. Pre-incubation (Step 4) is mandatory for accurate IC50

determination of competitive antagonists.

Troubleshooting & Optimization
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Issue Probable Cause Corrective Action

Incomplete Washout "Sticky" compound

Anthraquinones can adhere to

tubing. Use Teflon or glass-

lined tubing where possible.

Wash with high-flow buffer for

>5 mins between

concentrations.

Variable Potency Light degradation

PSB-10211 is light-sensitive.

Wrap reservoirs in foil and

keep stock solutions dark.

Non-Specific Block High concentration

At >10 µM, selectivity vs P2X3

diminishes. Maintain working

concentrations in the 10–1000

nM range for P2X2 specificity.

Precipitation Divalent cations

While generally soluble, avoid

mixing high concentrations (>1

mM) directly with high Calcium

buffers in static stocks.

References
Baqi, Y., et al. (2011). Discovery of potent competitive antagonists and positive modulators of

the P2X2 receptor.[6] Journal of Medicinal Chemistry, 54(3), 817–830.[6]

Core Reference: Establishes the synthesis, structure-activity relationship (SAR), and IC50
values for PSB-10211 and PSB-1011.

IUPHAR/BPS Guide to Pharmacology. PSB-10211 Ligand Page.[7][8]

Validation: Confirms classification as a competitive P2X2 antagonist and provides
chemical identifiers.

Hausmann, R., et al. (2012). P2X1 and P2X2 receptors in the central nervous system as

possible drug targets.[6] CNS & Neurological Disorders-Drug Targets, 11(6), 675-686.[6]
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Context: Reviews the utility of PSB compounds in CNS research.

Wolf, C., et al. (2011). The P2X2 receptor antagonist NF770: synthesis, characterization, and

comparison with other P2X receptor antagonists. Journal of Medicinal Chemistry, 54(3), 817-

830.[6] (Note: Often cited alongside Baqi et al. for comparative pharmacology).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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